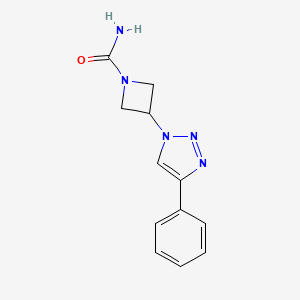

3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide

Description

Properties

IUPAC Name |

3-(4-phenyltriazol-1-yl)azetidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N5O/c13-12(18)16-6-10(7-16)17-8-11(14-15-17)9-4-2-1-3-5-9/h1-5,8,10H,6-7H2,(H2,13,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDKGXGNWROVWHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)N)N2C=C(N=N2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide typically involves a multi-step process:

Formation of the Triazole Ring: This can be achieved through a between an azide and an alkyne, resulting in the formation of the 1,2,3-triazole ring.

Azetidine Ring Formation: The azetidine ring can be synthesized through various methods, including the cyclization of appropriate precursors under basic or acidic conditions.

Coupling of the Triazole and Azetidine Rings: This step involves the coupling of the triazole ring with the azetidine ring, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Introduction of the Carboxamide Group:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in the presence of a catalyst.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophilic substitution can be carried out using nucleophiles such as amines or thiols, while electrophilic substitution may involve reagents like halogens or sulfonyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

Pharmacological Applications

The pharmacological profile of 3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide is under investigation for several therapeutic areas:

1. Anticancer Activity

Research indicates that compounds featuring triazole rings often exhibit anticancer properties. Studies have shown that similar compounds can inhibit the growth of various cancer cell lines, suggesting that this compound may also possess such capabilities. For example, triazole derivatives have been linked to significant growth inhibition in cancer cell lines like HCT-116 and MCF-7 .

2. Antimicrobial Properties

The presence of the triazole moiety has been associated with antimicrobial activity against a range of pathogens. Compounds with similar structures have demonstrated effectiveness against bacteria such as Escherichia coli and Pseudomonas aeruginosa, indicating that this compound could be explored for its antibacterial potential .

3. Neuroprotective Effects

Azetidine derivatives have shown promise in neuroprotection studies. The incorporation of the azetidine framework in this compound may enhance its ability to protect neuronal cells from damage, which is crucial in conditions like Alzheimer's disease and other neurodegenerative disorders .

Structure and Synthesis

The synthesis of this compound typically involves multistep organic reactions that require careful control of conditions to ensure high yields and purity. The synthetic route often includes the formation of the azetidine ring followed by the introduction of the triazole moiety through click chemistry or other coupling methods .

Case Studies

Several case studies have documented the synthesis and biological evaluation of triazole-containing compounds:

Case Study 1: Anticancer Evaluation

In a study investigating triazole derivatives' anticancer properties, researchers synthesized multiple analogues and tested them against various cancer cell lines. Results indicated that certain modifications to the triazole structure significantly enhanced anticancer efficacy .

Case Study 2: Antimicrobial Screening

Another study focused on the antimicrobial activity of azetidine derivatives showed promising results against Gram-positive and Gram-negative bacteria. The findings suggest that further exploration of compounds like this compound could yield effective new antibiotics .

Mechanism of Action

The mechanism of action of 3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The azetidine ring may also contribute to the compound’s biological activity by enhancing its binding affinity to target molecules.

Comparison with Similar Compounds

Similar Compounds

3-(4-phenyl-1H-1,2,3-triazol-1-yl)benzo[d]isoxazole: Known for its antitubercular activity.

4-(1H-1,2,4-triazol-1-yl)benzoic acid: Exhibits anticancer properties.

1-phenyl-3-hydroxy-1,2,4-triazole: Used in various synthetic applications.

Uniqueness

3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide is unique due to its combination of the triazole and azetidine rings, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Biological Activity

3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide is a compound that combines an azetidine ring with a triazole moiety, which has been associated with various biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential applications in medicine.

Chemical Structure and Properties

The compound can be described by its molecular formula and a molecular weight of approximately 325.4 g/mol. Its structure features a phenyl group attached to a triazole ring, contributing to its potential biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₅N₅O |

| Molecular Weight | 325.4 g/mol |

| CAS Number | 1903638-89-0 |

Antimicrobial Properties

Compounds containing triazole rings are known for their antimicrobial properties. Research indicates that derivatives of triazoles can exhibit significant activity against various bacterial and fungal strains. The presence of the azetidine ring may enhance these effects due to structural interactions with microbial targets.

Anticancer Activity

Several studies have highlighted the anticancer potential of triazole-containing compounds. For instance, compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation.

A study reported that triazole derivatives induced apoptosis in cancer cells by activating caspase pathways and increasing p53 expression levels, suggesting a mechanism where these compounds can trigger programmed cell death in malignancies such as breast and colon cancer .

The mechanism through which this compound exerts its biological effects may involve:

- Inhibition of Enzymatic Activity : Triazoles often inhibit enzymes critical for cell survival in pathogens and cancer cells.

- Interference with Cell Cycle : Similar compounds have been shown to arrest the cell cycle at various phases, particularly G1 phase.

Study 1: Anticancer Activity Evaluation

In vitro studies on related triazole derivatives demonstrated IC50 values as low as 0.48 µM against MCF-7 breast cancer cells. Flow cytometry analysis revealed that these compounds could significantly induce apoptosis through increased caspase activity .

Study 2: Antimicrobial Evaluation

A series of triazole-based compounds were tested against common bacterial strains. Results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) in the low micromolar range, showcasing their potential as effective antimicrobial agents .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Aminoantipyrine | Aminopyrazole moiety | Analgesic and anti-inflammatory effects |

| Thiazole derivatives | Thiazole structure | Antimicrobial and antifungal activities |

| Triazole-based antifungals | Triazole rings | Effective against fungal infections |

The unique combination of both triazole and azetidine functionalities in this compound may provide synergistic effects that enhance its biological activity compared to others that contain only one moiety.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for synthesizing 3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide, and how can reaction conditions be optimized?

- Methodological Answer : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a primary method for triazole formation. Optimize regioselectivity by controlling catalyst loading (e.g., CuSO₄·5H₂O and sodium ascorbate) and solvent polarity. For example, DMF/water mixtures enhance reaction efficiency . Characterization via FT-IR, ¹H/¹³C NMR, and elemental analysis ensures structural validation .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer : Use a combination of FT-IR to confirm functional groups (e.g., triazole C-N stretches at ~1600 cm⁻¹), ¹H NMR to verify proton environments (e.g., azetidine CH₂ signals at δ 3.5–4.5 ppm), and ¹³C NMR for carbon backbone validation. High-resolution mass spectrometry (HRMS) further confirms molecular weight .

Q. How can researchers assess the purity of synthesized batches, and what are common impurities?

- Methodological Answer : Thin-layer chromatography (TLC) with UV visualization identifies unreacted intermediates. Quantitative purity analysis via HPLC (C18 column, acetonitrile/water gradient) detects residual solvents or regioisomers. Elemental analysis (C, H, N) should match theoretical values within ±0.4% .

Advanced Research Questions

Q. What computational strategies can predict the regioselectivity and binding affinity of this compound in biological systems?

- Methodological Answer : Employ density functional theory (DFT) to model transition states and regioselectivity (1,4- vs. 1,5-triazole). Molecular docking (e.g., AutoDock Vina) using crystallographic protein data (e.g., PDB IDs) can predict binding modes. Validate with experimental IC₅₀ values from enzyme inhibition assays .

Q. How can Design of Experiments (DoE) improve yield and scalability in multi-step syntheses?

- Methodological Answer : Apply factorial design to screen variables (e.g., temperature, catalyst ratio, solvent). Response surface methodology (RSM) identifies optimal conditions. For example, a central composite design might reveal that 60°C and 1:1.2 azide/alkyne ratio maximize yield .

Q. What strategies resolve contradictions in reported catalytic efficiencies for triazole-forming reactions?

- Methodological Answer : Cross-validate conditions using kinetic studies (e.g., in situ NMR monitoring) to compare Cu(I) vs. Ru(II) catalysts. Address solvent effects by testing polar aprotic (DMF) vs. protic (t-BuOH/H₂O) systems. Reproduce conflicting studies with controlled O₂ levels, as aerobic vs. inert atmospheres alter reaction pathways .

Q. How can in silico tools streamline the identification of biological targets for this compound?

- Methodological Answer : Use pharmacophore modeling (e.g., Schrödinger Phase) to map interactions with kinase or protease active sites. Virtual screening against ZINC15 or ChEMBL databases identifies analogs with known bioactivity. Molecular dynamics simulations (AMBER/CHARMM) assess binding stability over time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.